4,10-Tetradecadien-1-ol, acetate, (E,Z)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

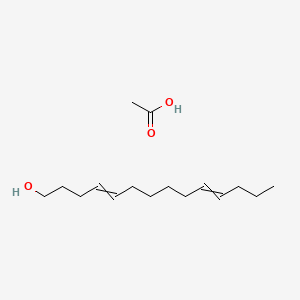

4,10-Tetradecadien-1-ol, acetate, (E,Z)- is an organic compound with the molecular formula C16H28O2. It is a type of ester formed from the reaction of 4,10-tetradecadien-1-ol with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- typically involves the esterification of 4,10-tetradecadien-1-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In industrial settings, the production of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4,10-Tetradecadien-1-ol, acetate, (E,Z)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester back to the alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4,10-tetradecadienoic acid.

Reduction: Regeneration of 4,10-tetradecadien-1-ol.

Substitution: Formation of various substituted esters or alcohols depending on the nucleophile used.

Applications De Recherche Scientifique

Insect Pheromone Applications

-

Sex Pheromone for Apple Leaf Miner :

- 4,10-Tetradecadien-1-ol, acetate, (E,Z)- is identified as the major sex pheromone of the apple leaf miner moth (Phyllonorycter ringoniella). Its application in pest management strategies has shown promise in controlling this pest effectively .

- The compound's high stereochemical purity (>99%) ensures its effectiveness in attracting male moths during mating disruption strategies .

- General Insect Communication :

Case Study 1: Apple Leaf Miner Control

A study demonstrated the successful use of 4,10-Tetradecadien-1-ol, acetate as a lure in traps designed to monitor and control populations of Phyllonorycter ringoniella. The results indicated a significant reduction in moth populations when traps were deployed in orchards treated with this pheromone .

Case Study 2: Development of Pheromone Dispensers

Research focused on developing effective dispensers for releasing 4,10-Tetradecadien-1-ol, acetate into agricultural settings. The study emphasized optimizing evaporation rates and release mechanisms to maximize attraction efficiency while minimizing environmental impact .

Safety and Regulatory Information

The safety profile of 4,10-Tetradecadien-1-ol, acetate indicates that it is not classified as acutely toxic or irritating to skin or eyes. It is essential for researchers and practitioners to follow safety guidelines when handling this compound to ensure safe usage in field applications .

Mécanisme D'action

The mechanism of action of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 9,12-Tetradecadien-1-ol, acetate, (Z,E)-

- 3,8-Tetradecadien-1-ol, acetate, (E,Z)-

- 9,11-Tetradecadien-1-ol, acetate, (E,Z)-

Uniqueness

4,10-Tetradecadien-1-ol, acetate, (E,Z)- is unique due to its specific double bond configuration and position, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to its isomers and other similar compounds.

Activité Biologique

4,10-Tetradecadien-1-ol, acetate, (E,Z)- is a compound recognized primarily for its role as a sex pheromone in various lepidopteran species. This compound has garnered interest due to its biological activity, particularly in pest management and its potential applications in agriculture. This article explores the biological activity of this compound, including its antimicrobial properties, mode of action, and applications based on recent research findings.

Chemical Structure and Properties

4,10-Tetradecadien-1-ol, acetate, (E,Z)- has the molecular formula C16H28O2 and is characterized by a long carbon chain with two double bonds at positions 4 and 10. The stereochemistry of the double bonds plays a crucial role in its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that 4,10-tetradecadien-1-ol, acetate exhibits significant antimicrobial activity. In a study evaluating various extracts against common bacterial strains, the compound showed considerable effectiveness against:

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MICs) for these bacteria were notably low, indicating strong antibacterial properties .

Pheromonal Activity

As a major component of sex pheromones in lepidopteran pests such as the apple leaf miner (Phyllonorycter ringoniella), 4,10-tetradecadien-1-ol, acetate plays a critical role in mating disruption strategies. Field tests have shown that traps baited with this compound effectively attract male moths, thus reducing pest populations and minimizing crop damage .

Case Study 1: Pheromone Application in Agriculture

A field trial conducted to evaluate the effectiveness of 4,10-tetradecadien-1-ol, acetate for controlling apple leaf miner populations demonstrated that traps baited with the compound captured significantly more males compared to control traps. The results indicated a reduction in larval infestations by up to 70% when used in conjunction with other pest management strategies .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of 4,10-tetradecadien-1-ol, acetate against various pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 0.5 mg/mL for S. aureus and E. coli, suggesting potential applications in developing natural antimicrobial agents .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Use | Observed Effect |

|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | Significant growth inhibition |

| Staphylococcus aureus | MIC: 0.5 mg/mL | |

| Escherichia coli | MIC: 0.5 mg/mL | |

| Pheromonal | Male Phyllonorycter ringoniella | Increased capture rates in traps |

Propriétés

IUPAC Name |

acetic acid;tetradeca-4,10-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWSJJVEFWOBML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCC=CCCCO.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70761959 |

Source

|

| Record name | Acetic acid--tetradeca-4,10-dien-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70761959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105700-87-6 |

Source

|

| Record name | Acetic acid--tetradeca-4,10-dien-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70761959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.